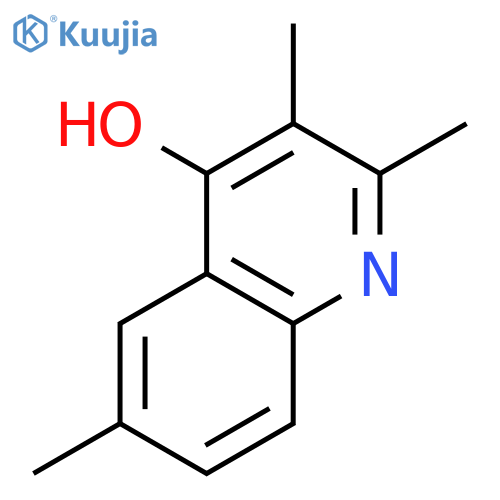Cas no 1447-42-3 (4-Quinolinol,2,3,6-trimethyl-)

4-Quinolinol,2,3,6-trimethyl- 化学的及び物理的性質
名前と識別子
-
- 4-Quinolinol,2,3,6-trimethyl-
- 2,3,6-trimethyl-1H-quinolin-4-one
- 2,3,6-TRIMETHYLQUINOLIN-4-OL
- DTXSID30556621
- SCHEMBL9724156
- AB06350
- FT-0695506
- MFCD00491947
- 4-Quinolinol, 2,3,6-trimethyl-
- 1447-42-3
- 2,3,6-Trimethylquinolin-4(1H)-one
- C90402
-
- インチ: InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14)
- InChIKey: SNXBHMPKNBRNEJ-UHFFFAOYSA-N
- ほほえんだ: CC1C=CC2N=C(C(=C(O)C=2C=1)C)C
計算された属性
- せいみつぶんしりょう: 187.09979
- どういたいしつりょう: 187.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 33.12
4-Quinolinol,2,3,6-trimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1253399-1g |
4-Quinolinol, 2,3,6-trimethyl- |
1447-42-3 | 95% | 1g |
$1395 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1253399-50mg |
4-Quinolinol, 2,3,6-trimethyl- |
1447-42-3 | 95% | 50mg |
$330 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1253399-250mg |
4-Quinolinol, 2,3,6-trimethyl- |
1447-42-3 | 95% | 250mg |
$435 | 2024-06-08 | |
| 1PlusChem | 1P001KHT-250mg |
4-Quinolinol, 2,3,6-trimethyl- |
1447-42-3 | 95% | 250mg |
$280.00 | 2024-06-20 | |
| 1PlusChem | 1P001KHT-1g |
4-Quinolinol, 2,3,6-trimethyl- |
1447-42-3 | 95% | 1g |
$540.00 | 2024-06-20 | |
| abcr | AB569589-250mg |
2,3,6-Trimethylquinolin-4-ol; . |
1447-42-3 | 250mg |
€402.30 | 2024-08-02 | ||
| eNovation Chemicals LLC | Y1253399-250mg |
4-Quinolinol, 2,3,6-trimethyl- |
1447-42-3 | 95% | 250mg |
$715 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1253399-1g |
4-Quinolinol, 2,3,6-trimethyl- |
1447-42-3 | 95% | 1g |
$780 | 2024-06-08 | |
| abcr | AB569589-1g |
2,3,6-Trimethylquinolin-4-ol; . |
1447-42-3 | 1g |
€750.90 | 2024-08-02 | ||
| eNovation Chemicals LLC | Y1253399-250mg |
4-Quinolinol, 2,3,6-trimethyl- |
1447-42-3 | 95% | 250mg |
$715 | 2025-02-28 |
4-Quinolinol,2,3,6-trimethyl- 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
4-Quinolinol,2,3,6-trimethyl-に関する追加情報
Comprehensive Analysis of 4-Quinolinol,2,3,6-trimethyl- (CAS No. 1447-42-3): Properties, Applications, and Industry Trends
4-Quinolinol,2,3,6-trimethyl- (CAS No. 1447-42-3), a derivative of quinoline, is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring trimethyl substitutions, this compound exhibits distinct physicochemical properties, making it valuable for synthetic applications. Recent studies highlight its potential as a building block for heterocyclic drug development, aligning with the growing demand for novel bioactive molecules in medicinal chemistry.
The compound's 2,3,6-trimethyl configuration enhances its stability and lipophilicity, critical factors in drug design. Researchers are exploring its role in modulating enzyme inhibition pathways, particularly in inflammation-related targets—a hot topic in AI-driven drug discovery platforms. Computational chemistry models suggest its scaffold could interact with protein binding sites more effectively than non-methylated analogs, addressing frequent queries about "quinoline derivatives for targeted therapy" in scientific databases.
In material science, CAS 1447-42-3 demonstrates promise for developing advanced organic semiconductors. Its conjugated system and methyl-group-induced steric effects contribute to tunable electron transport properties—a key focus area for next-gen OLED materials. Industry reports correlate this with rising searches for "methylated quinoline conductivity" and "small molecule electronic materials", reflecting cross-disciplinary interest.
Synthetic methodologies for 4-Quinolinol,2,3,6-trimethyl- continue to evolve, with green chemistry approaches reducing traditional reliance on heavy metal catalysts. This responds to the sustainability trends dominating 2024 chemical research, where "solvent-free quinoline synthesis" emerges as a high-volume search term. Analytical characterization via LC-MS and NMR confirms its high purity (>98%), crucial for reproducibility in published studies—a frequent concern in peer-reviewed research discussions.
The compound's structure-activity relationship (SAR) profiles are being systematically investigated through high-throughput screening platforms. Patent analyses reveal increasing IP activity around modified quinolines, particularly for antimicrobial applications—addressing global concerns about antibiotic resistance. Such applications generate substantial search traffic for "quinoline antibacterial mechanisms" and "non-azole antifungals" in academic circles.
Regulatory assessments confirm 1447-42-3 complies with major chemical inventories (TSCA, EINECS), facilitating international research collaboration. Stability studies under various pH conditions—frequently queried as "quinoline derivative degradation pathways"—support its utility in formulation science. These findings align with industry needs for pH-stable intermediates in multi-step syntheses.
Emerging applications in catalysis demonstrate its role as a ligand for transition metal complexes, particularly in C-H activation reactions—a trending topic in organometallic chemistry forums. The methyl groups' electronic effects, often searched as "steric vs electronic quinoline substitution", enable precise control over reaction stereoselectivity.
With analytical standards now commercially available, 4-Quinolinol,2,3,6-trimethyl- is becoming a reference compound in method development for HPLC and GC analyses. This addresses laboratory professionals' frequent queries about "quinoline detection methods" and "methylated compound separation" techniques in chromatography communities.
1447-42-3 (4-Quinolinol,2,3,6-trimethyl-) 関連製品
- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)
- 1421461-83-7(5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide)
- 1212787-76-2(4-[[2-Cyano-1-oxo-3-(3-thienyl)-2-propen-1-yl]amino]benzoic acid)
- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)
- 220442-63-7(tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate)
- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)
- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)
- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)
- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)
- 2171982-38-8(3-{(benzyloxy)carbonylamino}-3-(thian-4-yl)butanoic acid)
